molecular formula C11H20N4O B11747189 3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11747189
M. Wt: 224.30 g/mol
InChI Key: ACAOSFSESUAJMO-UHFFFAOYSA-N
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Description

3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative. The compound features a pyrazole core substituted with an amino group at position 3, a 2-methylpropyl (isobutyl) group on the ring nitrogen, and a propan-2-yl (isopropyl) group at the 1-position. Limited published data are available on its specific pharmacological properties, synthesis, or clinical applications, as the primary source (PubChem, 2004) is inaccessible .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-amino-N-(2-methylpropyl)-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C11H20N4O/c1-7(2)5-13-11(16)9-6-15(8(3)4)14-10(9)12/h6-8H,5H2,1-4H3,(H2,12,14)(H,13,16)

InChI Key

ACAOSFSESUAJMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CN(N=C1N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with 2-methylpropylamine and isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide exhibit significant anti-inflammatory properties. A study evaluated the ability of various pyrazole derivatives to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results showed that these derivatives could inhibit TNF-α by 61–85% and IL-6 by 76–93% at a concentration of 10 µM, demonstrating their potential as anti-inflammatory agents .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. One notable case study involved testing pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The findings revealed promising IC50 values, with some derivatives showing IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating their efficacy in inhibiting tumor cell proliferation.

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been well-documented. Compounds derived from the pyrazole framework have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that certain derivatives displayed significant antimicrobial activity comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .

Case Study 1: Inhibition of Inflammatory Cytokines

In a comparative study, researchers synthesized several pyrazole derivatives, including this compound. The results demonstrated that these compounds effectively inhibited inflammatory cytokines, providing a basis for further development as therapeutic agents for inflammatory diseases.

Case Study 2: Antitumor Efficacy in Cell Lines

Another study assessed the antitumor efficacy of the compound on various cancer cell lines. The results highlighted that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.

Summary of Biological Activities

Activity Type Effectiveness Reference
Anti-inflammatoryInhibition rates of TNF-α (61–85%) and IL-6 (76–93%) at 10 µM
AntitumorIC50 values: HepG2 (5.35 µM), A549 (8.74 µM)
AntimicrobialSignificant activity against E. coli and S. aureus

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Darolutamide

  • Chemical Name: N-{(2S)-1-[3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide
  • Molecular Formula : C₁₉H₁₉ClN₆O₂
  • Molecular Weight : 398.85 g/mol
  • Key Features: Dual pyrazole rings with chloro, cyano, and hydroxyethyl substituents. Approved as a nonsteroidal androgen receptor inhibitor for prostate cancer. The hydroxyethyl group enhances solubility and metabolic stability compared to the simpler isopropyl substituent in the target compound .

Encorafenib

  • Chemical Name: Methyl N-{(2S)-1-[(4-{3-[5-Chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino}propan-2-yl}carbamate
  • Molecular Formula : C₂₂H₂₇ClFN₇O₄S
  • Molecular Weight : 540 Da
  • Key Features: A pyrazole-pyrimidine hybrid with fluorine and methanesulfonamido groups. Approved as a BRAF kinase inhibitor for melanoma. The sulfonamido group improves target selectivity but may increase off-target toxicity risks compared to the amino group in the target compound .

1-Ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide

  • Molecular Features: Substituted with a phenylsulfonyl-propanoyl group at position 3.

Comparative Data Table

Property Target Compound Darolutamide Encorafenib 1-Ethyl-N-(2-methylpropyl)-...
Core Structure Pyrazole Dual pyrazole Pyrazole-pyrimidine Pyrazole
Key Substituents Amino, isobutyl, isopropyl Chloro, cyano, hydroxyethyl Fluoro, sulfonamido, chloro Phenylsulfonyl-propanoyl
Molecular Weight Not reported 398.85 g/mol 540 Da Not reported
Therapeutic Use Unknown Prostate cancer Melanoma Under investigation
Solubility & Bioavailability Likely moderate High (due to hydroxyethyl) Moderate (bulky substituents) Low (sulfonyl group)

Research Findings and Mechanistic Insights

  • Darolutamide: The chloro and cyano groups contribute to high androgen receptor binding affinity (IC₅₀ = 11 nM), while the hydroxyethyl group reduces hepatic metabolism .
  • Encorafenib : The fluorine atom and sulfonamido group enhance BRAF kinase inhibition (IC₅₀ = 0.35 nM) but increase CYP3A4-mediated drug interactions .

Biological Activity

The compound 3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide (CAS Number: 2171315-06-1) belongs to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This article focuses on the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC11H20N4O
Molecular Weight224.30 g/mol
CAS Number2171315-06-1
StructureChemical Structure

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their biological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The specific compound has shown promise in various biological assays.

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to significant biological effects.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various pyrazole derivatives against cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against liver and lung carcinoma cell lines, suggesting potential for further development as anticancer agents .
  • Kinase Inhibition :
    • Research has identified pyrazole-based compounds as effective inhibitors of various kinases. For instance, modifications to the pyrazole core led to compounds that selectively inhibited CDK16 with a KD value of 160 nM, showcasing the potential of pyrazoles in targeting kinase pathways involved in cancer progression .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that certain pyrazoles can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. This suggests that This compound may also possess similar anti-inflammatory activity .

Comparative Analysis of Similar Compounds

To understand the uniqueness and potential advantages of This compound , it is beneficial to compare it with other notable pyrazole derivatives:

Compound NameBiological ActivityReference
CelecoxibCOX-2 inhibitor; anti-inflammatory
RimonabantCannabinoid receptor antagonist
DPC423Factor Xa inhibitor; anticoagulant

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield?

  • Methodological Answer : Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For pyrazole carboxamides, copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) have been effective catalysts in facilitating coupling reactions, as demonstrated in similar pyrazole syntheses (e.g., 17.9% yield at 35°C over 2 days in DMSO) . Key parameters include:
  • Temperature : Moderate heating (35–50°C) balances reactivity and side-product formation.
  • Solvent : Polar aprotic solvents like DMSO enhance solubility of intermediates.
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) isolates the target compound.
    Statistical design of experiments (DoE) can systematically optimize these variables, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Identifies proton environments and carbon backbone. For example, pyrazole ring protons typically appear at δ 8.8–6.8 ppm, while methylpropyl groups resonate near δ 1.0–1.5 ppm .
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 1 ppm error) .
  • IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
    Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental approaches to predict reactivity and regioselectivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For pyrazole derivatives, ICReDD’s framework combines:
  • Reaction Path Search : Identifies energetically favorable pathways using software like GRRM .
  • Information Science : Extracts patterns from experimental datasets to refine computational models.
    Example: Predicting the stability of intermediates in amide bond formation can guide catalyst selection . Experimental validation via kinetic studies (e.g., monitoring by LC-MS) closes the feedback loop .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer : Contradictions often arise from impurities, tautomerism, or solvent effects. Steps to resolve:
  • Repeat under Controlled Conditions : Use deuterated solvents and standardized temperatures.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns ambiguous peaks .
  • Variable Temperature NMR : Detects dynamic processes (e.g., rotamers) affecting shifts.
    In a case study, unexpected δ 4.2 ppm signals in a pyrazole analog were traced to residual DMSO-d₆; switching to CDCl₃ eliminated interference .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Systematic SAR studies require:
  • Positional Isomer Libraries : Synthesize analogs with substituents at varying positions (e.g., methyl vs. propyl groups) to assess steric/electronic effects .
  • Biological Assays : Pair synthetic data with activity metrics (e.g., IC₅₀ in enzyme inhibition).
    Example: In a pyrazole-carboxamide series, replacing a methyl group with trifluoromethyl increased binding affinity by 10-fold, as predicted by docking studies .

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